N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-1-benzothiophene-2-carboxamide
Description
N-{[1-(Pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-1-benzothiophene-2-carboxamide is a heterocyclic small molecule featuring:
- A pyrrolidine ring substituted at the 1-position with a pyrimidin-2-yl group, introducing hydrogen-bonding capabilities via the pyrimidine’s nitrogen atoms.
- A methyl linker bridging the pyrrolidine and benzothiophene moieties, modulating spatial orientation and flexibility.
Properties
IUPAC Name |
N-[(1-pyrimidin-2-ylpyrrolidin-2-yl)methyl]-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4OS/c23-17(16-11-13-5-1-2-7-15(13)24-16)21-12-14-6-3-10-22(14)18-19-8-4-9-20-18/h1-2,4-5,7-9,11,14H,3,6,10,12H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEEHJSGFTSHHOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC=CC=N2)CNC(=O)C3=CC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-1-benzothiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 381.4515 g/mol. Its structure comprises a benzothiophene ring, a pyrimidine moiety, and a pyrrolidine unit, which are crucial for its biological interactions.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The compound likely binds to various receptors and enzymes, modulating their activity. For instance, the pyrimidine and pyrrolidine rings facilitate binding to enzymes involved in metabolic pathways, potentially leading to inhibition or activation of these pathways.
Anticancer Activity
Research has demonstrated that derivatives of pyrimidine compounds exhibit potent anticancer properties. In vitro studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines. For instance, one study reported that certain pyrimidine derivatives exhibited IC50 values as low as 0.01 µM against A2780 ovarian cancer cells, indicating strong cytotoxic effects .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial efficacy. Studies on related pyrimidine derivatives revealed significant activity against both Gram-positive and Gram-negative bacteria. For example, compounds tested against E. coli and S. aureus showed enhanced antibacterial activity at concentrations ranging from 200 μg/mL to 800 μg/mL .
Anti-inflammatory Effects
Pyrimidine derivatives are well-known for their anti-inflammatory properties. Compounds similar to this compound have been shown to reduce inflammation markers in various models, suggesting potential therapeutic roles in inflammatory diseases .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Anticancer Studies : A study on thiazolidinone-pyrimidine hybrids reported maximum cytotoxicity against HepG2 liver cancer cells with significant reductions in cell viability observed at concentrations above 250 μM .
- Antimicrobial Activity : Research indicated that synthesized pyrimidine derivatives exhibited considerable antimicrobial efficacy against multiple strains, including K. pneumoniae and P. aeruginosa, with minimum inhibitory concentrations (MICs) demonstrating effectiveness at low concentrations .
- In Vivo Studies : In vivo models have shown that compounds with similar structures can significantly reduce tumor growth in xenograft models, highlighting their potential as anticancer agents .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Key Structural Analogues
Compound 51 : 1-(5-Chloro-4-(3-(N-methylmethylsulfonamido)benzylamino)pyrimidin-2-yl)pyrrolidin-2-yl)-N,N,N',N'-tetramethyl脲-1-ium chloride
- Core structure: Shares the pyrimidin-2-yl-pyrrolidine motif with the target compound but replaces the benzothiophene carboxamide with a urea group and a chlorinated benzylamino substituent .
- Synthesis : Prepared via a general procedure (yield: 82%), indicating comparable synthetic accessibility to the target compound .
N-(Pyrrolidin-1-ylcarbothioyl)benzamide
- Core structure: Features a pyrrolidine-thiocarbamoyl group linked to a benzamide instead of a benzothiophene.
- Conformation : The pyrrolidine adopts an envelope conformation (max deviation: 0.238 Å), contrasting with the likely chair or twisted conformation of the target’s pyrrolidine due to pyrimidine substitution .
Comparative Analysis Table
Functional Implications
- Target compound vs. Compound 51 : The benzothiophene core may enhance aromatic interactions in hydrophobic binding pockets compared to Compound 51’s urea group. However, Compound 51’s chlorine and sulfonamide groups could improve binding specificity to charged active sites (e.g., kinase ATP pockets) .
- Target compound vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
